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Compound of Interest

Compound Name: 4-Bromo-2-methylbut-1-ene

Cat. No.: B058032

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Bromo-2-methylbut-1-ene (CAS No. 20038-12-4), a versatile building block in organic
synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining
such spectra.

Data Presentation

The spectroscopic data for 4-Bromo-2-methylbut-1-ene is summarized in the tables below for
easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR) Data (Predicted)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
4.8 Singlet 1H H-1 (vinyl)
4.7 Singlet 1H H-1 (vinyl)
3.44 Triplet 2H H-4 (-CH2Br)
2.52 Triplet 2H H-3 (-CH2-)
1.7 Singlet 3H H-5 (-CHs3)

Note: Data is based on predicted values. Actual experimental values may vary slightly.[1]

13C NMR (Carbon-13) NMR Data (Predicted)

Chemical Shift (6, ppm) Carbon Assignment Rationale

Deshielded due to substitution
~140-145 C-2 (quaternary alkene)

on the double bond.

Typical range for a terminal
~115-120 C-1 (=CH2) ]

vinyl carbon.

Aliphatic carbon adjacent to a
~40-45 C-3 (-CHz-)

double bond.

Aliphatic carbon attached to an
~30-35 C-4 (-CHzBr) _ _

electronegative bromine atom.

Methyl group attached to the
~20-25 C-5 (-CHs3)

double bond.

Note: As experimental data is not readily available, these values are predicted based on typical
chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy

The following table lists the expected characteristic absorption bands for 4-Bromo-2-

methylbut-1-ene.
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Wavenumber (cm~?)

Vibration Type

Functional Group

~3080 C-H Stretch =C-H (vinyl)
~2950-2850 C-H Stretch -C-H (alkyl)

~1650 C=C Stretch Alkene

~1450 C-H Bend -CH:- (scissoring)
~890 C-H Bend =CH2 (out-of-plane)
~690-515 C-Br Stretch Alkyl bromide

Note: These are characteristic absorption ranges. The presence of a vapor phase IR spectrum

has been noted in databases.[2]

Mass Spectrometry (MS)

The following data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with

Electron lonization (El).

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%)

Proposed Fragment

69 99.99 [CsHe]* (M-BN)*

41 88.90 [CsHs]* (Allyl cation)
55 31.90 [CaH7]*

39 21.60 [CsH3]*

53 14.70 [CaHs]*

Source: MassBank of North America (MoNA), JEOL JMS-D-300 instrument.[2]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques

discussed.
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NMR Spectroscopy Protocol (Liquid Sample)

e Sample Preparation:

o Accurately weigh 5-20 mg of the 4-Bromo-2-methylbut-1-ene sample for *H NMR (20-50
mg for 13C NMR) into a clean, dry vial.

o Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,
CDCIls). The solvent should completely dissolve the sample.

o Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

o Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5
mm NMR tube to remove any particulate matter.

o Ensure the liquid height in the NMR tube is between 4-5 cm.
o Cap the NMR tube securely and wipe the exterior with a lint-free tissue.
o Data Acquisition:

o Insert the NMR tube into the spectrometer's spinner turbine and adjust to the correct depth
using a depth gauge.

o Place the sample into the NMR spectrometer.
o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical
peaks.

o Tune and match the probe for the desired nucleus (*H or 13C).

o Set the appropriate acquisition parameters (e.g., number of scans, spectral width,
relaxation delay) and acquire the spectrum.

o Process the raw data by applying Fourier transformation, phase correction, and baseline
correction. Reference the spectrum using the residual solvent peak or an internal standard
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(e.g., TMS at 0.00 ppm).

FT-IR Spectroscopy Protocol (Neat Liquid)

e Sample Preparation:

o Ensure the salt plates (e.g., NaCl or KBr) or the Attenuated Total Reflectance (ATR) crystal
is clean and dry.

o If using salt plates, place a single drop of neat 4-Bromo-2-methylbut-1-ene onto the
surface of one plate.

o Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.
o Data Acquisition:

o Place the salt plates or position the ATR sampler in the spectrometer's sample
compartment.

o Acquire a background spectrum of the clean, empty salt plates or ATR crystal. This will be
automatically subtracted from the sample spectrum.

o Acquire the sample spectrum. Typically, multiple scans are co-added to improve the
signal-to-noise ratio. The spectral range is commonly 4000 to 400 cm™2,

GC-MS Protocol (Volatile Compound)

o Sample Preparation:

o Prepare a dilute solution of 4-Bromo-2-methylbut-1-ene in a volatile organic solvent
(e.g., dichloromethane or hexane).

o Transfer the solution to an autosampler vial and seal it with a septum cap.
e Instrumental Analysis:

o Gas Chromatograph (GC) Conditions:
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» |njector: Set to a temperature suitable for vaporizing the sample without decomposition
(e.g., 250 °C). Use a split or splitless injection mode.

» Carrier Gas: Use high-purity helium at a constant flow rate.

= Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically
used for haloalkanes.

= Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then
ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g.,
200 °C) to separate the components.

o Mass Spectrometer (MS) Conditions:

» [nterface Temperature: The transfer line from the GC to the MS should be heated (e.qg.,
280 °C) to prevent condensation.

= |onization Mode: Use Electron lonization (El) at a standard energy of 70 eV.

» Mass Analyzer: Scan a mass range appropriate for the expected fragments (e.g., m/z
35-300).

» Detector: An electron multiplier is used for detection.
o Data Analysis:

o lIdentify the peak corresponding to 4-Bromo-2-methylbut-1-ene in the total ion
chromatogram.

o Analyze the mass spectrum of this peak to identify the molecular ion (if present) and the
fragmentation pattern.

o Compare the obtained spectrum with a library database (e.g., NIST, Wiley) for
confirmation.

Visualization
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The following diagram illustrates the logical workflow for the spectroscopic analysis of 4-
Bromo-2-methylbut-1-ene.

Workflow for Spectroscopic Analysis of 4-Bromo-2-methylbut-1-ene
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Caption: Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. spectrabase.com [spectrabase.com]

e 2. 4-Bromo-2-methylbut-1-ene | C5H9Br | CID 549585 - PubChem
[pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-2-methylbut-1-ene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b058032#4-bromo-2-methylbut-1-ene-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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